4-Bromo-1-isopropyl-2-methoxybenzene
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Overview
Description
4-Bromo-1-isopropyl-2-methoxybenzene: is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an isopropyl group at the 1-position, and a methoxy group at the 2-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-2-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Bromine reacts with iron(III) bromide to form the bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring at the 4-position, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic aromatic substitution: As described in the preparation methods, this compound can undergo further substitution reactions at the benzene ring.
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic substitution: Sodium hydroxide (NaOH) or sodium alkoxide (NaOR).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Bromination: this compound.
Nucleophilic substitution: 1-Isopropyl-2-methoxybenzene derivatives with different substituents replacing the bromine atom.
Oxidation: 4-Carboxy-1-isopropyl-2-methoxybenzene.
Scientific Research Applications
4-Bromo-1-isopropyl-2-methoxybenzene is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: It is used in the development of new drugs and therapeutic agents.
Material science: It is utilized in the synthesis of polymers and other advanced materials.
Biological studies: It is employed in studies investigating the biological activity of brominated aromatic compounds
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropyl-2-methoxybenzene primarily involves electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attacks, making it less reactive. the presence of the methoxy group, an electron-donating group, can activate the ring towards electrophilic substitution at the ortho and para positions relative to the methoxy group .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-isopropyl-1-methoxybenzene: Similar structure but with different positions of the substituents.
2-Bromoanisole: Contains a bromine atom and a methoxy group but lacks the isopropyl group.
4-Bromoanisole: Contains a bromine atom and a methoxy group but lacks the isopropyl group.
Uniqueness
4-Bromo-1-isopropyl-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The combination of electron-withdrawing and electron-donating groups on the benzene ring allows for selective reactions and applications in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-2-methoxy-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCIPBSEEFZRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369775-86-9 |
Source
|
Record name | 4-Bromo-1-isopropyl-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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